molecular formula C15H16N2OS B5854686 N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-methylphenyl)acrylamide

N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-methylphenyl)acrylamide

Cat. No. B5854686
M. Wt: 272.4 g/mol
InChI Key: UROZLDDIVPLLKW-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-methylphenyl)acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-methylphenyl)acrylamide is not fully understood. However, it has been suggested that the compound may exert its cytotoxic effects by inducing apoptosis in cancer cells. It may also inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-methylphenyl)acrylamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound can induce DNA fragmentation and caspase activation in cancer cells, indicating its potential as an apoptosis inducer. It has also been found to exhibit antibacterial and antifungal activity, suggesting its potential as an antimicrobial agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-methylphenyl)acrylamide is its potential as a cytotoxic and antimicrobial agent. This makes it a promising candidate for further research in the fields of medicinal chemistry and microbiology. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-methylphenyl)acrylamide. One potential direction is to investigate its potential as an anticancer agent in vivo, as most of the studies conducted so far have been in vitro. Another direction is to explore its potential as an antimicrobial agent, particularly in the field of drug discovery. Additionally, further studies are needed to understand the mechanism of action of this compound and to optimize its synthesis method for better yields and purity.

Synthesis Methods

The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-methylphenyl)acrylamide involves the reaction of 4,5-dimethyl-2-thiocyanato-1,3-thiazole with 4-methylphenylacetonitrile in the presence of a base such as potassium carbonate. The resulting product is then treated with acryloyl chloride to obtain the final product.

Scientific Research Applications

N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-methylphenyl)acrylamide has been extensively researched for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent, as it has been found to exhibit cytotoxic activity against various cancer cell lines. It has also been investigated for its potential as an antibacterial and antifungal agent.

properties

IUPAC Name

(E)-N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-10-4-6-13(7-5-10)8-9-14(18)17-15-16-11(2)12(3)19-15/h4-9H,1-3H3,(H,16,17,18)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROZLDDIVPLLKW-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)NC2=NC(=C(S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=C(S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-methylphenyl)prop-2-enamide

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